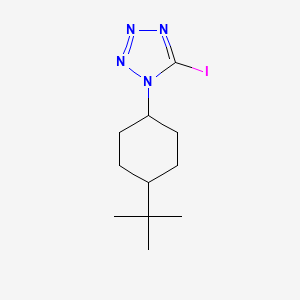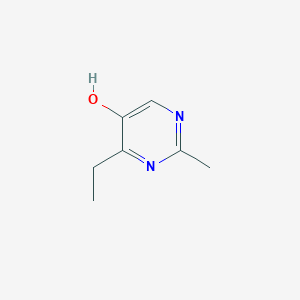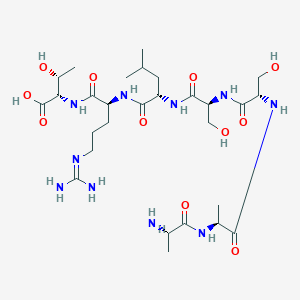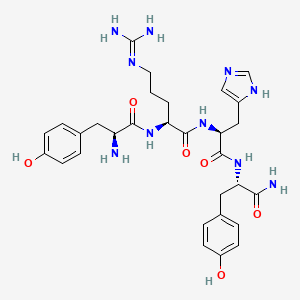![molecular formula C11H10BrNO3 B15174404 Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate is a chemical compound with the molecular formula C11H10BrNO3 and a molecular weight of 284.11 g/mol . This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate typically involves the reaction of 5-bromobenzo[d]oxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions: Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives with altered biological activities.
Oxidation Reactions: Oxidative transformations can lead to the formation of new functional groups on the benzoxazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while reduction and oxidation reactions can lead to different functionalized compounds .
科学的研究の応用
Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate has several scientific research applications, including:
作用機序
The mechanism of action of Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The benzoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of inflammatory responses .
類似化合物との比較
Benzoxazole: The parent compound, which lacks the ethyl and bromine substituents.
2-(5-Chlorobenzo[D]oxazol-2-YL)acetate: A similar compound with a chlorine atom instead of bromine.
2-(5-Methylbenzo[D]oxazol-2-YL)acetate: A derivative with a methyl group instead of bromine.
Uniqueness: Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity.
特性
分子式 |
C11H10BrNO3 |
|---|---|
分子量 |
284.11 g/mol |
IUPAC名 |
ethyl 2-(5-bromo-1,3-benzoxazol-2-yl)acetate |
InChI |
InChI=1S/C11H10BrNO3/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 |
InChIキー |
CTLASKBIKBAWCO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC2=C(O1)C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine](/img/structure/B15174335.png)



![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)

![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)

